molecular formula C20H22N4 B2971879 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 383899-86-3

1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B2971879
CAS-Nummer: 383899-86-3
Molekulargewicht: 318.424
InChI-Schlüssel: KAAGQXWQHHUCBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 3,5-dimethylpiperidin-1-yl group at position 1, a methyl group at position 3, and a carbonitrile moiety at position 4. Its molecular formula is C21H17N3, with a molar mass of 311.38 g/mol .

Eigenschaften

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13-8-14(2)12-23(11-13)19-9-15(3)16(10-21)20-22-17-6-4-5-7-18(17)24(19)20/h4-7,9,13-14H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAGQXWQHHUCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrido[1,2-a]benzimidazole core: This can be achieved through the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with 3,5-dimethylpiperidine.

    Addition of the carbonitrile group:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of pyrido[1,2-a]benzimidazole derivatives is exemplified by the compounds below. Key differences in substituents, synthesis, and properties are summarized in Table 1 and discussed in detail.

Table 1: Comparative Analysis of Pyrido[1,2-a]benzimidazole Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Synthesis Method Key Properties/Activities
Target Compound : 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 3,5-Dimethylpiperidin-1-yl; 3: Methyl; 4: Carbonitrile C21H17N3 311.38 Likely condensation or multicomponent reaction (inferred) High steric bulk from piperidinyl group; potential for hydrogen bonding and π-π interactions.
2-(4-Chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3a) 1: Oxo; 2: 4-Chlorobenzyl; 3: Methyl; 4: Carbonitrile C21H15ClN3O 384.82 Reaction of benzimidazole-2-acetonitrile with ethyl acetoacetate derivatives under high heat Active against tuberculosis (TB) and multidrug-resistant (MDR) strains; oxo group may influence binding to microbial targets.
1-{4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]-piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Piperazinyl-pyrrole ethyl chain; 3: Propyl; 4: Carbonitrile C27H31N7 477.59 Not explicitly described; likely involves functionalized piperazine intermediates Enhanced solubility from piperazine; pyrrole moiety may enable metal coordination.
2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile 1: Oxo; 2: Butyl; 3: Methyl; 4: Carbonitrile C18H18N3O 292.36 Not detailed; purification via HPLC or recrystallization High lipophilicity from butyl group; acute toxicity (eye/skin irritation) noted in safety data .
1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 3,4-Dichlorophenyl; 3: Methyl; 4: Carbonitrile C20H12Cl2N3 381.24 Likely multicomponent reaction Strong electrophilicity and π-π stacking due to dichlorophenyl group; potential for antimicrobial applications .
1-(3,5-Dimethoxyphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 3,5-Dimethoxyphenyl; 3: Methyl; 4: Carbonitrile C21H16N3O2 342.37 Not described; methoxy groups suggest oxidative stability Methoxy substituents may enhance solubility and alter electronic properties.

Structural and Electronic Comparisons

  • Substituent Effects: The target compound’s 3,5-dimethylpiperidinyl group provides steric hindrance and basicity, contrasting with the 3,4-dichlorophenyl derivative’s electron-withdrawing effects . Oxo-containing derivatives (e.g., 3a and the butyl-oxo compound) exhibit reduced basicity but increased hydrogen-bonding capacity, which may influence pharmacokinetics .

Physicochemical Properties

  • Solubility : Piperidine and piperazine derivatives (target and ) are expected to have higher aqueous solubility than dichlorophenyl or butyl-substituted analogs due to basic nitrogen atoms .

Biologische Aktivität

The compound 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 313.41 g/mol
  • IUPAC Name : 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • SMILES Notation : CN1CC(C(C)N1)C2=CN=C(C=C2)C(=N)C#N

Physical Properties

PropertyValue
LogP (Partition Coefficient)2.218
Water Solubility (LogSw)-2.15
Polar Surface Area47.725 Ų
Number of Hydrogen Bond Acceptors9
Number of Hydrogen Bond Donors0

Research indicates that compounds similar to 1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit various biological activities through multiple mechanisms. These include:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives are known to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : This compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound. Below are key findings:

Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of pyrido[1,2-a]benzimidazoles showed significant anticancer activity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity

Research conducted on related compounds demonstrated notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed inhibition zones comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Neuropharmacological Effects

Preliminary studies indicate that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems. Animal models demonstrated improved cognitive function when treated with similar compounds .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, the compound was tested for its cytotoxic effects. The results were as follows:

Concentration (µM)Cell Viability (%)
0100
185
560
1030

The data indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

The antimicrobial efficacy was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli:

OrganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results suggest that the compound possesses significant antibacterial properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.